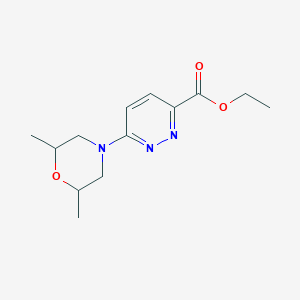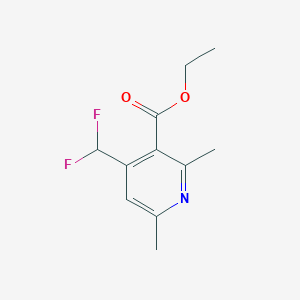
Ethyl 5-(3-bromophenyl)oxazole-2-carboxylate
Overview
Description
Ethyl 5-(3-bromophenyl)oxazole-2-carboxylate is a chemical compound belonging to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-bromophenylacetic acid or its derivatives.
Synthetic Steps:
The carboxylic acid group is first converted to an acid chloride using reagents like thionyl chloride (SOCl₂).
The resulting acid chloride is then reacted with an oxazolium salt to form the oxazole ring.
Finally, the oxazole ring is esterified using ethanol to produce this compound.
Reaction Conditions: The reactions are generally carried out under anhydrous conditions, often using a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the HCl byproduct.
Industrial Production Methods:
Batch vs. Continuous Processes: In an industrial setting, the synthesis can be performed using either batch or continuous processes, depending on the scale and desired purity.
Catalysts and Optimization: Catalysts such as palladium or copper may be used to improve the efficiency of the reactions, and reaction conditions are optimized to maximize yield and minimize byproducts.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions, often involving nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, DCM, heat.
Reduction: LiAlH₄, ether, room temperature.
Substitution: NaCN, KI, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Cyanides, iodides, or other substituted phenyl derivatives.
Scientific Research Applications
Ethyl 5-(3-bromophenyl)oxazole-2-carboxylate has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate the effects of oxazole derivatives on biological systems.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 5-(3-bromophenyl)oxazole-2-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate: Another oxazole derivative with a similar bromophenyl group but a different heterocyclic core.
Ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate: Similar structure but with a pyrazole ring instead of an oxazole ring.
Ethyl 5-(3-bromophenyl)thiazole-2-carboxylate: Similar to the oxazole derivative but with a sulfur atom in the ring instead of oxygen.
Properties
IUPAC Name |
ethyl 5-(3-bromophenyl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-16-12(15)11-14-7-10(17-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAXLEKTFJGZDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B1491994.png)








![4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobutanoic acid](/img/structure/B1492010.png)
![4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline](/img/structure/B1492012.png)
